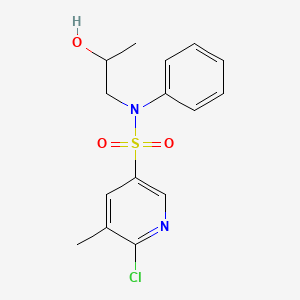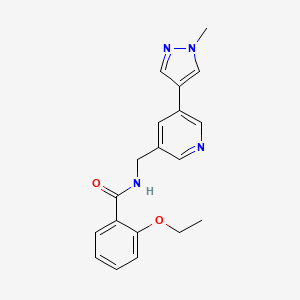
5-(1,1-Difluoroethyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,1-Difluoroethyl)pyridin-2-amine, also known as DFPA, is a chemical compound that has gained attention in the scientific community due to its potential use as a biomarker for early detection of Alzheimer's disease. DFPA is a small molecule that can easily cross the blood-brain barrier, making it an ideal candidate for imaging studies of the brain. In
作用機序
The mechanism of action of 5-(1,1-Difluoroethyl)pyridin-2-amine is not fully understood. However, studies have shown that 5-(1,1-Difluoroethyl)pyridin-2-amine can bind to beta-amyloid plaques in the brain, which are composed of aggregated amyloid-beta peptides. It is believed that 5-(1,1-Difluoroethyl)pyridin-2-amine binds to the hydrophobic core of these plaques, allowing for their visualization using PET imaging.
Biochemical and Physiological Effects:
5-(1,1-Difluoroethyl)pyridin-2-amine has been shown to have minimal biochemical and physiological effects in animal studies. It is rapidly metabolized and excreted from the body, with no evidence of toxicity or adverse effects.
実験室実験の利点と制限
5-(1,1-Difluoroethyl)pyridin-2-amine has several advantages for lab experiments. It is a small molecule that can easily cross the blood-brain barrier, making it an ideal candidate for imaging studies of the brain. It has also been shown to have minimal biochemical and physiological effects, reducing the risk of confounding variables in experiments. However, 5-(1,1-Difluoroethyl)pyridin-2-amine has limitations in terms of its specificity for beta-amyloid plaques. It has been shown to bind to other proteins in the brain, such as tau, which can lead to false positives in imaging studies.
将来の方向性
There are several future directions for research on 5-(1,1-Difluoroethyl)pyridin-2-amine. One area of research is the development of more specific biomarkers for Alzheimer's disease. While 5-(1,1-Difluoroethyl)pyridin-2-amine has shown promise in early detection of the disease, it is not specific to beta-amyloid plaques. Researchers are exploring the use of other imaging agents, such as tau-specific ligands, to improve the specificity of imaging studies. Another area of research is the use of 5-(1,1-Difluoroethyl)pyridin-2-amine in monitoring the progression of Alzheimer's disease. Studies have shown that 5-(1,1-Difluoroethyl)pyridin-2-amine binding correlates with disease severity, suggesting that it could be used to monitor disease progression and response to treatment. Finally, researchers are exploring the use of 5-(1,1-Difluoroethyl)pyridin-2-amine in other neurological disorders, such as Parkinson's disease, where beta-amyloid plaques have also been implicated.
Conclusion:
In conclusion, 5-(1,1-Difluoroethyl)pyridin-2-amine is a promising biomarker for early detection of Alzheimer's disease. Its small size and ability to cross the blood-brain barrier make it an ideal candidate for imaging studies of the brain. While it has limitations in terms of specificity, researchers are exploring ways to improve its accuracy and expand its use to other neurological disorders. Further research is needed to fully understand the mechanism of action of 5-(1,1-Difluoroethyl)pyridin-2-amine and its potential applications in clinical settings.
合成法
5-(1,1-Difluoroethyl)pyridin-2-amine can be synthesized using a multistep process that involves the reaction of pyridine-2-amine with 1,1-difluoroethane. This reaction is catalyzed by a palladium complex and requires the use of a strong base, such as potassium carbonate. The resulting product is then purified using chromatography techniques to obtain 5-(1,1-Difluoroethyl)pyridin-2-amine in its pure form.
科学的研究の応用
5-(1,1-Difluoroethyl)pyridin-2-amine has been used in scientific research as a biomarker for early detection of Alzheimer's disease. Studies have shown that 5-(1,1-Difluoroethyl)pyridin-2-amine can bind to beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. This binding can be visualized using positron emission tomography (PET) imaging, allowing for the early detection of Alzheimer's disease before symptoms appear.
特性
IUPAC Name |
5-(1,1-difluoroethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-7(8,9)5-2-3-6(10)11-4-5/h2-4H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLUZJBAPLGYGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,1-Difluoroethyl)pyridin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2441693.png)


![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2441700.png)





![N-(2,3-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2441706.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2441708.png)
![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2441709.png)
![N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2441710.png)
![5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2441714.png)